n-Butyltrichlorotin

Description

Overview of Organotin Compounds: Structure, Classification, and Significance in Chemical Research

Organotin compounds, or stannanes, are a class of organometallic compounds defined by the presence of at least one covalent bond between a tin (Sn) and a carbon (C) atom. wikipedia.orgfakirchandcollege.org The tin atom in these compounds is typically in the tetravalent (IV) oxidation state. fakirchandcollege.organjs.edu.iq The general formula for these compounds is RₙSnX₄₋ₙ, where 'R' represents an alkyl or aryl group, 'X' is an anion such as a halide or carboxylate, and 'n' can range from 1 to 4. anjs.edu.iqcdc.gov

The classification of organotin compounds is based on the number of organic groups attached to the tin atom:

Mono-organotins (RSnX₃): These are used as stabilizers for polyvinylchloride (PVC) and as catalysts. anjs.edu.iq

Di-organotins (R₂SnX₂): This class is highly reactive and central to applications like PVC stabilization, catalysis for polyurethane foam production, and silicone vulcanization. wikipedia.organjs.edu.iq

Tri-organotins (R₃SnX): Known for their high biological activity, these compounds have been widely used as biocides, such as in antifouling paints for ships. anjs.edu.iq

Tetra-organotins (R₄Sn): These are primarily used as intermediates in the synthesis of other organotin compounds. anjs.edu.iq

The significance of organotin compounds in chemical research and industry is vast. They serve as crucial components in the production of PVC, consuming approximately 20,000 tons of tin annually to prevent polymer degradation. wikipedia.org Furthermore, they are employed as catalysts in various chemical processes, including transesterification and the formation of polyurethanes. wikipedia.orgontosight.ai

Table 1: Classification and Primary Applications of Organotin Compounds

| Classification | General Formula | Key Applications |

|---|---|---|

| Mono-organotin | RSnX₃ | PVC stabilizers, Catalysts |

| Di-organotin | R₂SnX₂ | PVC stabilizers, Polyurethane catalysts, Silicone vulcanization |

| Tri-organotin | R₃SnX | Biocides (e.g., antifouling paints, wood preservatives) |

| Tetra-organotin | R₄Sn | Intermediates for other organotin syntheses |

Historical Context of Butyltin Trichloride (B1173362) within Organotin Synthesis and Application Development

The field of organotin chemistry began in 1849 when Edward Frankland first isolated diethyltin (B15495199) diiodide. wikipedia.organjs.edu.iq The development of the field accelerated in the early 20th century, particularly following the discovery of Grignard reagents, which provided a reliable method for creating tin-carbon bonds. wikipedia.org The industrial utility of organotin compounds became prominent around the 1940s, primarily as stabilizers for PVC. anjs.edu.iqlupinepublishers.com

Butyltin trichloride (BTTC), also known as monobutyltin (B1198712) trichloride (MBTC), emerged as a key compound with specific industrial uses. wikipedia.orgnih.gov Its synthesis can be achieved through methods such as the redistribution reaction of tetra-n-butyltin and stannic chloride or the oxidative addition of n-butyl chloride to stannous chloride. nih.gov Two of its most significant applications, which continue to this day, are as a PVC stabilizer and in the coating of glass containers. wikipedia.orgcdc.govosha.govindustrialchemicals.gov.au In PVC manufacturing, it helps prevent degradation from heat and light. anjs.edu.iq In the glass industry, butyltin trichloride is decomposed at high temperatures via chemical vapor deposition to apply a thin, protective layer of tin dioxide onto bottles, enhancing their strength and abrasion resistance. wikipedia.organjs.edu.iqlupinepublishers.comcdc.gov

Current Research Landscape and Emerging Areas for Butyltin Trichloride Studies

The global market for monobutyltin trichloride is projected to see significant growth, with expectations to reach an estimated $1.3 billion by 2030, growing at a CAGR of 5.4% from 2024. giiresearch.com This growth is driven by its established applications and emerging research areas.

Current research continues to focus on optimizing its use in glass coating and PVC stabilization. anjs.edu.iqwikipedia.org The application of BTTC to create tin dioxide coatings on glass is a subject of ongoing examination, as these coatings can provide low-emissivity properties, reflecting infrared light while remaining transparent to visible light. wikipedia.org

A significant area of contemporary research involves the analytical detection and environmental fate of butyltin compounds. As butyltin trichloride is a degradation product of the more complex tributyltin and dibutyltin (B87310) compounds used in marine paints, methods for its extraction and quantification in various environmental matrices, such as sediment and water, are continuously being refined. nih.govcdc.gov Techniques often involve derivatization using reagents like ethylmagnesium bromide followed by analysis. cdc.gov

Furthermore, there is growing interest in expanding the applications of organotin compounds, including butyltin derivatives, into fields like green chemistry and the development of sustainable materials. wiseguyreports.com Research into their catalytic properties for a variety of organic reactions remains an active field. fakirchandcollege.orgontosight.ai

Structure

2D Structure

Propriétés

IUPAC Name |

butyltin(3+);trichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.3ClH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLFYGFCXGNERH-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

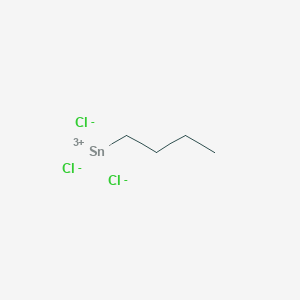

CCCC[Sn+3].[Cl-].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-46-3 | |

| Record name | Butyltin trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BUTYLTIN TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R2DZM42GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Butyltin Trichloride

Established Synthetic Routes for Butyltin Trichloride (B1173362)

The synthesis of butyltin trichloride can be achieved through several established methods, primarily involving redistribution reactions and oxidative addition processes.

Redistribution Reactions Involving Organotin Species

A prominent method for synthesizing butyltin trichloride is the Kocheshkov redistribution reaction. wikipedia.orgwikipedia.org This reaction involves the exchange of organic groups and halides between different organotin compounds. Specifically, butyltin trichloride can be produced by reacting tetrabutyltin (B32133) (Bu₄Sn) with tin tetrachloride (SnCl₄) in a stoichiometric ratio. wikipedia.orgnih.gov The general equation for this comproportionation reaction is:

3SnR₄ + SnCl₄ → 4R₃SnCl R₄Sn + SnCl₄ → 2R₂SnCl₂ R₄Sn + 3SnCl₄ → 4RSnCl₃ wikipedia.org

The reaction conditions, such as temperature and the presence of a catalyst, can be controlled to favor the formation of the desired mono-substituted product, butyltin trichloride. uu.nl While effective, achieving high selectivity for monoalkyltin trihalides, especially those with longer alkyl chains like butyl, can be challenging. uu.nl Lewis acids may be employed to facilitate these redistribution reactions. uu.nl Another approach involves the redistribution of tin halides with organoaluminium compounds. wikipedia.org

Oxidative Addition Processes: Catalytic Approaches and Mechanistic Considerations

The direct synthesis can be represented as:

SnCl₂ + BuCl → BuSnCl₃

This reaction is often catalyzed to achieve reasonable yields and reaction rates. Catalysts such as trialkylantimony compounds at temperatures between 100-160 °C, as well as quaternary ammonium (B1175870) or phosphonium (B103445) salts, have been shown to be effective. nih.govsmolecule.com Palladium and platinum complexes, for instance, have been investigated as catalysts for the reaction of allylic halides with tin(II) halides to form mono-allyltin trihalides. researchgate.netsigmaaldrich.com

The mechanism of oxidative addition can vary and may proceed through concerted, Sₙ2-type, radical, or ionic pathways. slideshare.netwikipedia.orglibretexts.org In the context of organotin synthesis, the reaction of RSnCl₃ with palladium(0)-phosphine precursors has been shown to proceed through the oxidative addition of the Sn-C bond. acs.orgresearchgate.net

Synthesis of Monoorganotin Trihalides

The synthesis of monoorganotin trihalides, in general, is a challenging task due to the tendency for multiple substitutions to occur. scribd.com Direct alkylation of tin tetrachloride (SnCl₄) with organometallic reagents like Grignard reagents (RMgX) or organolithium compounds is often difficult to control to selectively yield the mono-substituted product. lupinepublishers.comnih.gov The reaction typically proceeds to form tetraalkyltin (R₄Sn), which can then be used in redistribution reactions as described previously. lupinepublishers.comanjs.edu.iq

A general overview of synthetic yields for monoorganotin trihalides via different methods is presented below:

| Method | Reactants | Product | Yield (%) |

| Redistribution | Et₄Sn + 3SnCl₄ | EtSnCl₃ | 94 |

| Redistribution | Vinyl₂SnCl₂ + SnCl₄ | VinylSnCl₃ | 77 |

| Redistribution | Ph₂SnCl₂ + SnCl₄ | PhSnCl₃ | 78 |

| Catalytic | Me₂SnCl₂ + SnCl₄ | MeSnCl₃ | 98 |

This table presents data from various sources on the synthesis of different monoorganotin trihalides. scribd.comscispace.com

Derivatization Strategies for Butyltin Trichloride in Chemical Synthesis

Once synthesized, butyltin trichloride can be further modified through various derivatization strategies to produce other valuable organotin compounds.

Alkylation and Hydridation with Organometallic Reagents

Butyltin trichloride readily undergoes alkylation reactions with organometallic reagents such as Grignard reagents (R'MgX). uu.nlcdc.gov This allows for the introduction of different organic groups, leading to the formation of mixed organotin compounds. For example, reacting butyltin trichloride with an excess of a Grignard reagent can yield mixed tetraorganotins. uu.nl The reaction of butyltin trichloride with ethylmagnesium bromide, for instance, produces triethylbutyltin. smolecule.comcdc.gov

Hydridation of organotin halides can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165). wikipedia.orgcdc.gov These reactions replace the chloride atoms with hydride (H⁻) ions. For example, the reduction of dialkyltin dichlorides with LiAlH₄ yields the corresponding dihydrides. wikipedia.org While the direct hydridation of butyltin trichloride is less commonly detailed, the principle of substituting halides with hydrides is a fundamental derivatization technique in organotin chemistry. cdc.govacademie-sciences.fr

Complexation and Extraction Procedures for Synthetic Intermediates

In various analytical and synthetic procedures involving butyltin trichloride, complexation and subsequent extraction are crucial steps. Due to the ionic nature of butyltin trichloride, it can be complexed to facilitate its transfer from a polar to a non-polar solvent. cdc.gov

Tropolone (B20159) (2-hydroxy-2,4,6-cycloheptatrienone) is a well-known chelating agent that forms stable complexes with butyltin species. cdc.govpsu.eduresearchgate.net This complexation allows for the efficient extraction of butyltin trichloride from aqueous or other polar matrices into organic solvents like toluene (B28343). cdc.govpsu.edu This is particularly useful for purifying intermediates or preparing the compound for further reactions or analysis. The extraction efficiency can be influenced by factors such as pH. For derivatization with Grignard reagents, a pH of about 2 is often recommended. cdc.gov

Novel Synthetic Pathways and Catalytic Considerations for Butyltin Trichloride and its Derivatives

Microwave-Assisted Synthesis of Organotin Carboxylates

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering advantages such as reduced reaction times, higher yields, and improved energy efficiency compared to conventional heating methods. orientjchem.orgresearchgate.netat.ua In the realm of organotin chemistry, this technology has been successfully applied to the synthesis of organotin carboxylates and their derivatives. orientjchem.orgrsc.org

A notable application involving butyltin trichloride is its use as an initiator in the microwave-assisted, solvent-free ring-opening polymerization (ROP) of ε-caprolactone to produce poly(ε-caprolactone) (PCL), a biodegradable polyester. researchgate.net This process effectively results in the formation of a polymeric carboxylate. Research has demonstrated that butyltin trichloride can initiate this polymerization under microwave irradiation (450 W) within a short duration of 30 minutes. researchgate.net

The effectiveness of various n-butyltin(IV) chloride initiators has been compared, revealing that the number of chlorine atoms plays a crucial role in determining the molecular weight of the resulting PCL. researchgate.net The performance of these initiating systems under microwave irradiation was found to follow the order: tri-n-butyltin(IV) chloride > di-n-butyltin(IV) dichloride > n-butyltin(IV) trichloride ≈ tin(II) 2-ethylhexanoate. researchgate.net While butyltin trichloride was a viable initiator, it resulted in PCL with a lower molecular weight compared to initiators with fewer chlorine atoms. researchgate.net

Formation of Organotin Porphyrin Complexes

Butyltin trichloride serves as a key precursor in the synthesis of novel organotin porphyrin complexes. These compounds are of significant interest due to their potential applications in catalysis and materials science. worldscientific.comworldscientific.com The synthesis typically involves the direct reaction of butyltin trichloride with a free-base porphyrin, such as various substituted tetraphenylporphyrins (H₂TPP). mdpi.comresearchgate.net

One established method involves reacting butyltin trichloride with a tetra- or tetrakis(4-X-phenyl)porphyrin in a suitable solvent like tetrahydrofuran (B95107) (THF) or toluene under reflux conditions. worldscientific.comworldscientific.commdpi.com For instance, the synthesis of Butyl(5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato)tin(IV) Chloride, [Bu(TMOPP)SnCl], was achieved by reacting butyltin trichloride with 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (TMOPPH₂) in THF at reflux temperature for 3 hours, yielding the product in 48% yield. mdpi.compreprints.org

An alternative approach involves the reaction of butyltin trichloride with pre-formed lithium porphyrinato derivatives. mdpi.comresearchgate.net These synthetic strategies lead to the formation of six-coordinate tin(IV) porphyrin complexes where the tin atom is bound to the four nitrogen atoms of the porphyrin ring, one butyl group, and one chloride anion. mdpi.compreprints.org The resulting novel tin porphyrin complexes are characterized using various spectroscopic techniques, including NMR, FTIR, UV-Vis spectroscopy, and mass spectrometry. worldscientific.commdpi.comresearchgate.net

Synthesis of Butyltin Oxide via Hydrolysis Reactions

Butyltin oxide, an important catalytic and intermediate compound, is primarily synthesized through the hydrolysis of butyltin trichloride. atamanchemicals.com This reaction involves the displacement of the chloro ligands by hydroxyl groups, followed by condensation reactions. The hydrolysis of monoorganotin trihalides like butyltin trichloride is a complex process that can lead to a variety of structurally intricate products. rsc.org

The reaction proceeds through several stages. Partial hydrolysis of butyltin trichloride can lead to the isolation of dimeric species such as (BuSn)₂(OH)₂Cl₄(H₂O)₂. rsc.orgrsc.org More extensive or complete hydrolysis is believed to form polymeric stannonic acid, [BuSn(O)OH]n. rsc.orgrsc.org The structure of this polymeric material is thought to be related to the well-characterized butyl-tin dodecamer cluster, [(BuSn)₁₂O₁₄(OH)₆]²⁺, which highlights the tendency of these species to form complex cage-like structures. rsc.orgrsc.org

Advanced Applications and Material Science Research of Butyltin Trichloride

Role in Polymer Science and Stabilization Technologies

Butyltin trichloride (B1173362) plays a crucial role as a stabilizer for poly(vinyl chloride) (PVC), a widely used thermoplastic polymer. While less effective when used alone compared to dialkyltin compounds, its importance is pronounced when used in combination, demonstrating significant synergistic effects. wikidata.org

Poly(vinyl chloride) (PVC) Stabilization Mechanisms

The thermal degradation of PVC proceeds via a dehydrochlorination process, leading to the formation of conjugated polyene sequences that cause discoloration and a reduction in the material's mechanical properties. Organotin stabilizers, including butyltin trichloride, function primarily by substituting the labile chlorine atoms on the PVC backbone with more stable ligands. acs.org This substitution "mends" the polymer at its weak points, preventing the initiation of the degradation cascade. acs.org

Synergistic Effects in PVC Stabilization with Dialkyltin Compounds

A significant aspect of butyltin trichloride's application in PVC is its synergistic interaction with dialkyltin compounds, such as dibutyltin (B87310) dichloride. bnt-chemicals.com When used in combination, these stabilizers exhibit enhanced performance, providing both excellent initial color and long-term stability to the PVC product. slideshare.netnih.gov

The synergistic mechanism can be described as a cooperative process. The monoalkyltin compound, butyltin trichloride, reacts rapidly with labile chlorine atoms, which is crucial for preventing early yellowing. wikidata.orgslideshare.net However, this reaction can produce byproducts that might catalyze further degradation. The dialkyltin compound, in turn, can neutralize these byproducts. slideshare.net For instance, the combination of dialkyltin bis(i-octylmercaptoacetate) with a monoalkyltin sulfide, or monoalkyltin tris(i-octylmercaptoacetate) with a dialkyltin sulfide, results in high-performance stabilizers. iyte.edu.tr This synergistic relationship allows for the formulation of highly effective stabilizer packages for various PVC applications. iyte.edu.tr

Applications in Surface Science and Coating Technologies

Butyltin trichloride is a key precursor in the chemical vapor deposition (CVD) of tin oxide (SnO₂) coatings on glass substrates. wikipedia.orgwikipedia.org These coatings are valued for their transparency, conductivity, and durability, finding use in applications ranging from beverage containers to advanced architectural glass. bnt-chemicals.comwikipedia.org

Precursor Chemistry for Metal Oxide Coatings on Glass

In the hot-end coating process for glass containers, butyltin trichloride vapor is applied to the hot glass surface. bnt-chemicals.com It readily decomposes at these high temperatures (typically 400-600°C) and is oxidized to form a thin, uniform layer of tin oxide. bnt-chemicals.comucl.ac.uk This process is a form of atmospheric pressure chemical vapor deposition (APCVD). researchgate.net The resulting tin oxide layer serves as a protective coating and provides a base for subsequent cold-end coatings. uni.lu

The choice of precursor is critical, and butyltin trichloride is favored due to its volatility and decomposition characteristics, which are well-suited for in-line industrial glass manufacturing. wikipedia.orgharvard.edu

Mechanisms of Enhanced Abrasion Resistance and Optical Properties in Glass Coatings

The primary function of the tin oxide coating derived from butyltin trichloride is to enhance the mechanical strength and abrasion resistance of the glass. bnt-chemicals.com The coating achieves this by "healing" microscopic surface flaws and creating a hard, protective layer. bnt-chemicals.com This significantly reduces the susceptibility of the glass to scratching and breakage during manufacturing, filling, and transportation. fishersci.ca

Doping Strategies for Modified Coating Functionality

The properties of tin oxide coatings can be further tailored through doping, which involves the intentional introduction of other elements into the tin oxide lattice. This can significantly enhance the coating's electrical conductivity and modify its optical characteristics.

Fluorine Doping: A common strategy involves doping with fluorine, often using trifluoroacetic acid as the fluorine source alongside butyltin trichloride. wikipedia.orgresearchgate.net Fluorine-doped tin oxide (FTO) coatings exhibit lower emissivity and higher electrical conductivity, making them suitable for low-emissivity (low-E) glass in architectural applications. wikipedia.orggoogle.com

Antimony Doping: Antimony is another effective dopant for enhancing the n-type conductivity of tin oxide films. rsc.org Antimony(III) ethoxide can be used as a precursor in conjunction with butyltin trichloride in aerosol-assisted chemical vapor deposition (AACVD) to produce antimony-doped tin oxide (ATO) films. rsc.org These films often have a characteristic blue color and are investigated for applications in colored architectural glass and as transparent conducting oxides. rsc.orggoogle.com Research has shown that there is an optimal doping concentration for achieving the lowest resistivity. rsc.org

Tantalum Doping: Tantalum has also been explored as a dopant for tin oxide films. Using a dual-pot AACVD process with butyltin trichloride and tantalum(V) ethoxide, tantalum-doped tin oxide films have been produced. fishersci.co.uk

These doping strategies significantly expand the functionality of coatings derived from butyltin trichloride, enabling their use in a wide array of advanced material science applications.

Corrosion Prevention in Metal Surface Treatments

Butyltin trichloride and its derivatives are recognized for their role in creating protective coatings on metal surfaces, thereby preventing corrosion and extending the lifespan of machinery and infrastructure. chemimpex.com Research has delved into the specific mechanisms by which these compounds inhibit corrosion.

A study on the corrosion of mild steel in a 1 M HCl solution investigated the inhibitive properties of a compound synthesized from butyltin(IV) trichloride, namely butyltin(IV) 2-acetylpyridine (B122185) 4-methyl-3-thiosemicarbazone. researchgate.net The research found that this derivative acts as an effective corrosion inhibitor. The efficiency of the inhibition was observed to increase with higher concentrations of the compound, reaching up to 89.7% at 500 ppm. researchgate.net The inhibition mechanism is attributed to the adsorption of the compound onto the mild steel surface, a process that aligns with the Langmuir adsorption isotherm model. researchgate.net This adsorption forms a protective film that shields the metal from the corrosive environment. researchgate.net

While direct studies on butyltin trichloride are specific, the broader class of organotin compounds has been examined for similar properties. For instance, research on the corrosion of nickel in formic acid demonstrated that various organotin chlorides, such as phenyltin trichloride and dibutyltin dichloride, can reduce the corrosion rate through adsorption on the metal surface. ampp.org This suggests a general mechanism for organotin compounds in corrosion inhibition, where the molecular structure and the central tin atom play a crucial role in protecting the metal.

Table 1: Corrosion Inhibition Efficiency of Butyltin(IV) Derivative on Mild Steel

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|

| 100 | 75.8 |

| 200 | 81.2 |

| 300 | 83.9 |

| 400 | 87.1 |

| 500 | 89.7 |

Data sourced from research on Butyltin(IV) 2-acetylpyridine 4-methyl-3-thiosemicarbazone in 1 M HCl. researchgate.net

Catalytic Science and Catalysis Research

Butyltin trichloride demonstrates significant utility as a catalyst and a precursor in the synthesis of catalytic materials across several reaction types.

Monobutyltin (B1198712) trichloride (MBTC) is utilized as an esterification catalyst, particularly in the production of polyurethane foams and silicones. bnt-chemicals.com In these applications, organotin catalysts facilitate the polymerization reactions that form the structural backbone of these materials. ruikechem.comatamankimya.com For instance, in polyurethane foam production, the catalyst promotes the reaction between polyols and isocyanates, which is essential for the formation and curing of the foam. atamankimya.com Similarly, it acts as a catalyst in the synthesis of RTV (Room-Temperature-Vulcanizing) silicones. ruikechem.com The compound's catalytic activity contributes to the durability and flexibility of the final products, making it valuable in industries like construction and packaging. chemimpex.com

Research has confirmed the high catalytic activity and selectivity of butyltin trichloride in the glycerolysis of triacylglycerides (TAGs). researchgate.netmdpi.com This reaction is important for producing monoacylglycerols (MAGs) and diacylglycerols (DAGs), which are valuable emulsifiers in the food, pharmaceutical, and cosmetic industries.

A comparative study evaluated several Sn(IV) complexes as catalysts for this process. The results established a reactivity order among the catalysts at 220 °C, with butyltin trichloride showing notable, though not the highest, activity. The reactivity order was determined as: Bu2SnO > Bu2SnLau2 ~ BuSnO(OH) > Bu2SnCl2 > BuSnCl3. researchgate.net However, in a separate study on the esterification of oleic acid and glycerol (B35011) at 180 °C, butyltin trichloride was found to be the most reactive catalyst among the tested organotin(IV) compounds. researchgate.net These findings highlight that the catalytic performance of butyltin trichloride can be highly dependent on specific reaction conditions and substrates. The mechanisms for these (trans)esterification reactions are influenced by the compatibility of the catalyst with the reaction medium. researchgate.net

Table 2: Reactivity Order of Organotin Catalysts in Glycerolysis of TAGs at 220°C

| Catalyst | Relative Reactivity |

|---|---|

| Di-n-butyl-oxo-stannane (Bu2SnO) | 1 (Highest) |

| Di-n-butyltin dilaurate (Bu2SnLau2) | 2 |

| n-butyl stannoic acid [BuSnO(OH)] | 2 |

| Di-n-butyltin dichloride (Bu2SnCl2) | 3 |

| n-butyltin trichloride (BuSnCl3) | 4 (Lowest) |

Data derived from qualitative comparison in Silva et al. (2017). researchgate.net

Recent research has focused on using butyltin trichloride as a precursor for creating advanced catalytic materials. Specifically, it has been used in the hydrothermal synthesis of Sn-Beta zeolite, a Lewis acid catalyst. rsc.org The resulting material, denoted as Bu-Sn-Beta, was tested for its catalytic activity in the alcohol ring opening (ARO) of epoxides, such as epichlorohydrin (B41342) (ECH) and 1,2-epoxyhexane (B74757) (EH), with methanol. rsc.org

The study found that materials made with organotin precursors, including butyltin trichloride, were more active for ARO than conventional Sn-Beta synthesized from SnCl4. This suggests that the "open defect" sites created by these precursors are highly active for this specific reaction. rsc.org Interestingly, the size of the organic group on the tin precursor influenced the catalytic trends. For the ring opening of 1,2-epoxyhexane (EH), the reaction rate constant increased with the increasing size of the organo species (Ph > Bu > Me). Conversely, for the more compact epichlorohydrin (ECH), the activity decreased as the bulkiness of the organo group increased (Me > Bu > Ph). rsc.org These findings indicate that the catalytic site can be intentionally designed using different organotin precursors to accommodate specific epoxide substrates. rsc.org

The choice of organotin precursor significantly influences the structure and type of catalytic sites formed within the zeolite framework. The use of butyltin trichloride (Bu-SnCl3) in the synthesis of Sn-Beta zeolite is a method to control the formation of these sites. rsc.org Unlike SnCl4, which can form four bonds within the zeolite framework (a "closed" site), the butyl group in Bu-SnCl3 is not expected to hydrolyze. This results in the tin atom forming only three bonds to the zeolite framework, creating what is known as an "open defect" site. rsc.org

Characterization using techniques like 31P NMR spectroscopy confirmed that increasing the size of the tin precursor's organic group tends to result in the formation of more open defect sites. rsc.org These open sites have been shown to be highly active in the alcohol ring opening of epoxides. rsc.org Earlier research also noted that incorporating butyltin trichloride into the synthesis of mesoporous tin oxide could functionalize the inner pore walls with terminally bound organic groups, stabilizing the structure. scholaris.ca This demonstrates that butyltin trichloride is a valuable tool for designing the local environment around the active Lewis acid site, paving the way for creating more selective and active catalytic materials. rsc.org

Table 3: Effect of Organotin Precursor on Catalytic Activity in Epoxide Ring Opening

| Catalyst Precursor | Relative Size of Organic Group | Activity Trend for 1,2-epoxyhexane (EH) | Activity Trend for Epichlorohydrin (ECH) |

|---|---|---|---|

| Me-SnCl3 | Smallest | Low | High |

| Bu-SnCl3 | Medium | Medium | Medium |

| Ph-SnCl3 | Largest | High | Low |

Qualitative trends sourced from Spanos et al. (2024). rsc.org

Exploration in Agricultural and Biocidal Formulations

Butyltin trichloride is utilized in the formulation of agricultural products, primarily as a biocide and fungicide. chemimpex.com These formulations are designed to protect crops from various pests and diseases, thereby helping to improve agricultural yields. chemimpex.com The biocidal properties of organotin compounds are well-documented, and they have been applied as agricultural fungicides, wood preservatives, and bactericides. who.intresearchgate.net Specifically, tributyltin chloride, a closely related compound, has been noted for its use as a rodent repellent. who.int The effectiveness of butyltin trichloride in these applications stems from its ability to control microbial growth, a property that also makes it valuable in industrial settings like antifouling paints. chemimpex.com

Research on Biocidal and Fungicidal Properties

Butyltin trichloride serves as a critical precursor in the synthesis of more complex organotin compounds that exhibit significant biological activity. chemblink.comontosight.aichemimpex.com While not typically used directly as a biocide, its role as an intermediate is fundamental to the production of potent biocidal and fungicidal agents. chemimpex.comontosight.ai The biocidal efficacy of organotin compounds is heavily influenced by the number of organic groups attached to the tin atom, with tri-substituted compounds like tributyltins (TBT) demonstrating the highest activity. anjs.edu.iquu.nl

Research has established that compounds derived from butyltin trichloride, such as tributyltin oxide (TBTO), possess strong fungicidal and bactericidal properties. uu.nl These derivatives are effective against a wide spectrum of microorganisms, which has led to their use in applications such as slime control in paper mills and the disinfection of industrial cooling water. uu.nl The derivatives of butyltin trichloride are also employed in agriculture as fungicides and biocides to protect crops from various pathogens and pests. chemblink.comchemimpex.com The general classification of organotin compounds highlights that tri-organotin compounds (R3SnX), the class to which the most potent biocides belong, are the most commercially significant. anjs.edu.iq

The biocidal action of these compounds is a key area of research, focusing on their effectiveness in controlling microbial growth in various industrial and agricultural settings. chemimpex.com

Environmental Fate, Transport, and Degradation Pathways of Butyltin Trichloride

Environmental Release and Distribution Mechanisms

The entry and dispersal of Butyltin trichloride (B1173362) into the environment are governed by its industrial applications and physicochemical properties.

Pathways of Release into Environmental Compartments

Butyltin trichloride is released into the environment primarily through industrial activities. Its main use is as a precursor for tin dioxide coatings on glass containers, a process that involves its decomposition at high temperatures. wikipedia.orgcdc.gov While it is often used in closed industrial systems to minimize occupational exposure and environmental release, potential pathways exist. arkema.com

Releases may occur via wastewater, although many industrial processes are designed to operate without generating wastewater, thereby limiting this pathway. arkema.com A significant route of environmental entry is the leaching of Butyltin trichloride from finished products where it is used as a stabilizer for polyvinyl chloride (PVC). wikipedia.org Documented instances include its migration from PVC pipes (B44673) into drinking water and from PVC containers into consumables like wine and brandies. wikipedia.org

Interfacial Transfer Dynamics in Aquatic and Terrestrial Systems

Once released into the environment, the distribution of Butyltin trichloride is dictated by its interaction with different environmental media. Due to its low vapor pressure, significant evaporation and transfer to the atmosphere are considered negligible. arkema.com Consequently, the primary compartments of concern are water and soil. arkema.com

In aquatic systems, Butyltin trichloride rapidly hydrolyzes. wikipedia.orgarkema.com The resulting organotin species exhibit partitioning behavior, distributing between the water column and suspended particulate matter. Adsorption onto these particles, followed by sedimentation, is a key mechanism for its removal from the water column. scbt.com The adsorption tendency for butyltins generally follows the trend of monobutyltin (B1198712) > dibutyltin (B87310) > tributyltin. scbt.com However, specific quantitative data on the binding of Butyltin trichloride to soil or sediment are limited due to analytical challenges. arkema.com Its mobility in the environment is expected to be low, partly due to its low water solubility. fishersci.com

Degradation Kinetics and Mechanisms in Diverse Environments

The persistence of Butyltin trichloride in the environment is determined by various degradation processes, which differ significantly between atmospheric, aquatic, and terrestrial systems.

Atmospheric Degradation: Photochemical and Hydrolytic Processes

Significant atmospheric presence of Butyltin trichloride is not expected owing to its low volatility. arkema.com Any amount that might enter the atmosphere would likely undergo rapid hydrolysis in the presence of atmospheric moisture, a characteristic reaction for this compound. wikipedia.orgarkema.com Specific research on the photochemical degradation kinetics of Butyltin trichloride in the gas phase is not extensively documented.

Aquatic Degradation Pathways: Hydrolysis and Photolysis

In aquatic environments, the primary degradation pathway for Butyltin trichloride is hydrolysis, which occurs rapidly upon contact with water. wikipedia.orgarkema.com This initial transformation is followed by photochemical degradation. Studies using UV light have shown that butyltin compounds are degraded sequentially, with the tin-carbon bond being cleaved. scbt.comresearchgate.net

The photodegradation process in water transforms tributyltin (TBT) into dibutyltin (DBT), then monobutyltin (MBT), and ultimately to inorganic tin. researchgate.net The rate of this photodegradation is influenced by the surrounding conditions. researchgate.net Research indicates that the relative rate of photolytic degradation among butyltins follows a specific order.

Table 1: Relative Photodegradation Rates of Butyltin Chlorides in Water

| Compound | Relative Rate of Photodegradation |

|---|---|

| Monobutyltin (MBT) | ≥ Dibutyltin (DBT) |

| Dibutyltin (DBT) | > Tributyltin (TBT) |

Source: Adapted from research on UV photolytic degradation. researchgate.net

Terrestrial Degradation in Soil Environments: Abiotic and Biotic Transformations

In soil, the degradation of Butyltin trichloride and its derivatives proceeds through both abiotic (non-biological) and biotic (microbial) pathways. nih.govnavy.milgw-project.org

Abiotic Transformations involve chemical reactions with soil minerals and other non-living components. navy.mil The fundamental abiotic degradation mechanism for organotins is the cleavage of the tin-carbon bond. scbt.com

Biotic Transformations are mediated by soil microorganisms. gw-project.org The biodegradation of butyltins in soil follows a pathway of sequential debutylation, where the butyl groups are progressively removed. nih.gov This process converts more substituted butyltins to less substituted forms and finally to inorganic tin. nih.govepa.gov

The degradation kinetics in soil can differ markedly from those in aquatic environments. One study on the degradation of butyltins in sandy soil under controlled aerobic conditions found that the persistence of the compounds increased as the number of butyl groups decreased. This is in contrast to aquatic photolysis, where monobutyltin degrades more rapidly.

Table 2: Degradation Half-Lives of Butyltin Species in Different Environmental Media

| Compound | Environment | Half-Life |

|---|---|---|

| Monobutyltin (MBT) | Sandy Soil | 220 days |

| Dibutyltin (DBT) | Marina Sediment | 1.9 years |

| Monobutyltin (MBT) | Marina Sediment | 1.1 years |

Source: Data compiled from studies on degradation in soil and sediment. nih.govnih.gov

This highlights that while Butyltin trichloride is a degradation product of other butyltins, it is also a persistent compound in soil environments, with a half-life that can extend for many months. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Butyltin trichloride / Monobutyltin trichloride | MBTC / MBT |

| Dibutyltin dichloride | DBT |

| Tributyltin chloride | TBT |

| Hydrogen chloride | HCl |

| Tin dioxide | SnO₂ |

Stepwise Debutylation as a Primary Degradation Mechanism

The primary degradation pathway for butyltin compounds, including butyltin trichloride, involves the sequential cleavage of the tin-carbon (Sn-C) bond, a process known as stepwise debutylation. This process occurs through both biotic and abiotic mechanisms, leading to the progressive loss of butyl groups from the tin atom. For butyltin trichloride, which exists as monobutyltin (MBT) species in the aquatic environment, the degradation pathway involves the cleavage of the single butyl group to form inorganic tin.

This degradation is a critical process as it generally leads to a reduction in the toxicity of the compound. The biotic degradation is primarily mediated by microorganisms in soil and sediment, while abiotic degradation can be driven by factors such as photolysis (degradation by sunlight). Studies on tributyltin (TBT) have shown its degradation to dibutyltin (DBT), then to MBT, and finally to inorganic tin. Following this established pattern, monobutyltin, the aquatic form of butyltin trichloride, represents the final organic intermediate before the complete mineralization to inorganic tin. The half-life of MBT in soil has been observed to be longer than that of its more substituted precursors, indicating its persistence as the final organotin degradation product before conversion to inorganic tin. nih.gov

Factors Influencing Degradation Rates: pH, Substitution Degree, and Environmental Matrix

Several environmental factors significantly influence the rate at which butyltin trichloride degrades. These include the pH of the surrounding medium, the degree of alkyl substitution on the tin atom, and the nature of the environmental matrix (e.g., water, soil, sediment).

Substitution Degree: The number of butyl groups attached to the tin atom is a primary determinant of the degradation rate. Research has consistently shown that the rate of degradation decreases as the number of alkyl groups decreases. nih.gov Consequently, monobutyltin, the form of butyltin trichloride in aquatic environments, is the most persistent of the butyltin compounds. Studies have reported half-lives for MBT in soil to be as long as 220 days, significantly longer than those for TBT and DBT under similar conditions. nih.gov This persistence is a key factor in its long-term environmental presence.

Environmental Matrix: The degradation rate of butyltin trichloride is also highly dependent on the environmental compartment. In water, photolytic degradation can be a significant pathway, particularly in the surface layers where sunlight penetration is highest. In soil and sediment, microbial degradation becomes more dominant. The presence of organic matter and clay minerals in soil and sediment can lead to strong adsorption of butyltin compounds, which can either inhibit degradation by making the compound less bioavailable to microorganisms or potentially catalyze degradation at the particle surface.

Table 1: Half-lives of Butyltin Compounds in Soil

| Compound | Half-life (days) |

| Tributyltin (TBT) | Shorter |

| Dibutyltin (DBT) | Intermediate |

| Monobutyltin (MBT) | up to 220 nih.gov |

Comparative Analysis of Photolytic and Chemical Treatment Methods for Degradation

Various methods have been investigated for the remediation of water and sediment contaminated with organotin compounds, including butyltin trichloride. These can be broadly categorized into photolytic and chemical treatment methods.

Photolytic Degradation: This process involves the use of light, particularly ultraviolet (UV) light, to break down the chemical bonds in the organotin compound. Studies have demonstrated that UV irradiation can effectively degrade butyltin chlorides in water. The mechanism involves the cleavage of the Sn-C bond, leading to the formation of butyl radicals and subsequent degradation to less toxic inorganic tin. The rate of photolytic degradation is influenced by the presence of other substances in the water that can act as photosensitizers or quenchers.

Chemical Treatment Methods: Advanced Oxidation Processes (AOPs) are a prominent group of chemical treatment methods that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to degrade organic pollutants. AOPs include processes like ozonation, Fenton and photo-Fenton reactions, and photocatalysis using semiconductors like titanium dioxide (TiO₂). These methods have been shown to be effective in degrading a wide range of persistent organic pollutants. For instance, photocatalysis has been successfully used to degrade tributyltin, dibutyltin, and monobutyltin in both water and marine sediments. researchgate.net

Comparative Analysis:

Both photolytic and chemical treatment methods offer potential for the degradation of butyltin trichloride. Photolysis is a simpler process but may be limited by water turbidity and the need for sufficient light penetration. Chemical treatments, particularly AOPs, can be more robust and achieve higher degradation rates. However, they can be more complex and costly to implement, and may involve the addition of chemical reagents. The choice of treatment method would depend on the specific contamination scenario, including the concentration of the pollutant, the nature of the environmental matrix, and economic considerations.

Table 2: Comparison of Degradation Methods for Butyltin Compounds

| Method | Principle | Advantages | Disadvantages |

| Photolysis | UV light breaks Sn-C bonds | No chemical addition, potentially lower cost | Dependent on light penetration, may be slow |

| Photocatalysis (AOP) | UV light and a catalyst (e.g., TiO₂) generate hydroxyl radicals | High degradation efficiency, can mineralize pollutants | Requires catalyst, potential for catalyst recovery issues |

| Fenton/Photo-Fenton (AOP) | Iron catalyst and hydrogen peroxide generate hydroxyl radicals | Rapid degradation rates | Requires acidic pH, produces iron sludge |

Adsorption, Desorption, and Bioaccumulation Studies

The transport and bioavailability of butyltin trichloride in the environment are heavily influenced by its interactions with solid phases and its uptake by living organisms.

Interactions with Organic Carbon and Clay in Soil

Butyltin trichloride, in its hydrolyzed form as monobutyltin, exhibits a tendency to adsorb to soil components, particularly organic carbon and clay minerals. This adsorption is a key process that affects its mobility and bioavailability.

Organic Carbon: The organic matter content of soil is a major factor controlling the sorption of hydrophobic organic compounds. While monobutyltin is more polar than its tri- and dibutyltin counterparts, it still exhibits partitioning into soil organic matter. The strength of this interaction is often quantified by the organic carbon-water partition coefficient (Koc).

Clay Minerals: Clay minerals, with their high surface area and charged surfaces, can also be significant sorbents for butyltin compounds. The adsorption mechanism can involve a combination of hydrophobic interactions and electrostatic interactions, particularly for the cationic forms of butyltin species that can exist at lower pH values. The type of clay mineral can also influence the extent of adsorption.

The sorption process is reversible, meaning that adsorbed butyltin trichloride can also be released back into the soil solution through desorption. The balance between adsorption and desorption determines the concentration of the compound in the aqueous phase and thus its potential for leaching into groundwater or uptake by plants.

Adsorption to Suspended Particulate Material in Aquatic Systems

In aquatic environments, butyltin trichloride readily adsorbs to suspended particulate matter (SPM), which includes a mixture of mineral particles, organic detritus, and microorganisms. This process is a major pathway for the removal of butyltin compounds from the water column and their deposition into sediments.

The extent of adsorption to SPM is influenced by several factors, including the concentration of SPM, the organic carbon content of the particles, and the physicochemical properties of the water such as salinity and pH. epa.gov In estuarine and marine environments, changes in salinity can affect the speciation and solubility of butyltin compounds, thereby influencing their partitioning behavior. The strong affinity of butyltin compounds for particulate matter means that sediments often act as a long-term sink for these pollutants, where they can persist for extended periods.

Research on Bioconcentration Potential in Aquatic Organisms

Bioconcentration is the process by which a chemical is absorbed by an aquatic organism from the surrounding water, leading to a higher concentration in the organism than in the water. The bioconcentration potential is typically expressed by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in the organism to the concentration in the water at steady state.

While specific BCF values for butyltin trichloride are not extensively reported, studies on its degradation products, dibutyltin (DBT) and monobutyltin (MBT), provide insights into its potential for bioaccumulation. For instance, BCFs for DBT have been measured in various tissues of round crucian carp, with values of 12 in muscle, 46 in vertebra, 135 in liver, and 61 in kidney tissue. mdpi.com Studies with the freshwater invertebrate Daphnia magna have also been used to assess the bioaccumulation of butyltin compounds. nih.govnih.gov Furthermore, research on freshwater algae has shown the uptake and potential for degradation of organotin compounds. nih.govnih.gov

Given that butyltin trichloride is the least lipophilic of the butyltin series, its bioconcentration potential is expected to be lower than that of tributyltin. However, its persistence in the environment means that even with a lower BCF, chronic exposure can lead to significant accumulation in aquatic organisms over time.

Table 3: Bioconcentration Factors (BCF) for Dibutyltin in Round Crucian Carp Tissues

| Tissue | BCF Value |

| Muscle | 12 mdpi.com |

| Vertebra | 46 mdpi.com |

| Liver | 135 mdpi.com |

| Kidney | 61 mdpi.com |

Environmental Monitoring and Occurrence Studies

Detection in Sediments, Biota, and Aqueous Samples

Butyltin compounds have been detected globally in sediments, aquatic organisms, and water samples, indicating widespread contamination. The distribution and concentration of these compounds vary depending on the proximity to shipping lanes, industrial areas, and historical use of antifouling paints.

Sediments: Sediments act as a major sink for butyltin compounds due to their tendency to adsorb to particulate matter. europa.eu Concentrations are often highest in areas with significant boating activity and industrial discharge. europa.eu Studies have shown that while the use of TBT in antifouling paints has been banned in many regions, sediments can remain contaminated for many years, acting as a long-term source of pollution. ospar.org For instance, a study in Qianzhen Fishing Port in Taiwan, conducted after the global ban on TBT-based antifouling paints, found that TBT was still present in sediments, although at lower concentrations than in previous years. The calculated half-life of TBT in these sediments was approximately 8.09 years, comparable to that in anaerobic sediments.

Biota: Butyltin compounds are known to bioaccumulate in a wide range of aquatic organisms. Monitoring studies have frequently used bivalve mollusks, such as mussels, as bioindicators due to their sessile nature and ability to concentrate contaminants from the surrounding water. High concentrations of butyltins have been found in various marine animals, including fish, oysters, mussels, and clams. helcom.fi A study on the west coast of India found that mussel tissues contained the highest amount of total DBT and TBT, while oysters had the highest concentration of TBT specifically. helcom.fi The presence of TBT as the most abundant butyltin compound in many samples suggests recent inputs or slow degradation. helcom.fi Furthermore, research indicates that biofilm can play a role in transferring butyltins to higher trophic levels. helcom.fi

Aqueous Samples: The detection of butyltin compounds in water is crucial for understanding their transport and bioavailability. However, their concentrations in the water column are often low due to their hydrophobic nature and rapid partitioning to suspended particles and sediments. europa.eu Despite this, monitoring in various aquatic environments, from harbors and rivers to open seas, has confirmed their presence. ospar.org For example, a study in a Finnish inland lake detected MBT, DBT, and TBT in grab water samples, with concentrations varying between study years, suggesting differences in hydrological conditions. ospar.org The European Union's Water Framework Directive has set very low environmental quality standards for TBT in surface water, necessitating highly sensitive analytical methods for its detection. nih.gov

Table 1: Representative Concentrations of Butyltin Compounds in Environmental Samples

| Location/Study | Matrix | Compound(s) | Concentration Range |

| West Coast of India | Seawater (surface) | DBT + TBT | 10 - 89 ng/L |

| West Coast of India | Biofilm | TBT | 10 - 513 ng/g |

| West Coast of India | Mussels | DBT + TBT | up to 825 ng/g (dry wt) |

| West Coast of India | Oysters | TBT | up to 732 ng/g (dry wt) |

| Finnish Inland Lake (1st year) | Grab Water Samples | MBT | 4.8 - 13 ng/L |

| Finnish Inland Lake (1st year) | Grab Water Samples | DBT | 0.9 - 2.4 ng/L |

| Finnish Inland Lake (1st year) | Grab Water Samples | TBT | 0.4 - 0.8 ng/L |

| Qianzhen Fishing Port, Taiwan (2020) | Sediments | TBT | Average 303 ng Sn/g (dry wt) |

National and Regional Monitoring Programs and Their Findings

Several national and international bodies have established monitoring programs to track the presence and effects of hazardous substances, including organotin compounds, in the environment.

Europe:

OSPAR Commission: The Convention for the Protection of the Marine Environment of the North-East Atlantic (OSPAR) monitors hazardous substances to achieve concentrations in the marine environment that are close to zero for man-made substances. ospar.org Their assessments have shown that despite a total ban on TBT in marine applications, mean concentrations in the sediments of the Southern North Sea have decreased but still exceed the Environmental Quality Standard (EQS) in many areas. ospar.orgospar.org This indicates the long-term persistence of these compounds and the continued need for monitoring. ospar.org

HELCOM: The Baltic Marine Environment Protection Commission (HELCOM) works to protect the marine environment of the Baltic Sea from all sources of pollution. helcom.fi Their efforts include monitoring hazardous substances to achieve a Baltic Sea with life undisturbed by such compounds. helcom.fi

European Union Water Framework Directive (WFD): The WFD sets environmental quality standards for priority substances, including TBT. nih.gov This directive mandates monitoring to ensure that the concentration of TBT in surface waters does not exceed these stringent limits, driving the development of highly sensitive analytical methods. nih.govresearchgate.net

North America:

U.S. Environmental Protection Agency (EPA): The EPA's National Estuary Program (NEP) is a non-regulatory program that aims to protect and restore the water quality and ecological integrity of estuaries of national significance. epa.gov While not exclusively focused on organotins, these programs support monitoring and research that can include such contaminants. epa.gov A small-scale survey by the EPA detected dibutyltin in fresh surface waters across the United States at concentrations up to 2 ppb and in fish up to 200 ppb. arctic-council.org

Asia:

Asia-Pacific Mussel Watch (APMW) Program: This program has been instrumental in monitoring butyltin contamination in the coastal waters of many Asian developing countries, using green mussels as bioindicators. helcom.fi Studies under this program have revealed widespread contamination of butyltin compounds, with concentrations in some areas exceeding tolerable limits for seafood consumption, suggesting a potential risk to human health. helcom.fi

Japan: The Ministry of the Environment in Japan implements several monitoring programs, including the Marine Environment Monitoring Survey, which targets hazardous chemical substances like organotin compounds in seawater, sediments, and marine organisms in both coastal and offshore areas. env.go.jp These surveys have shown a decreasing trend in butyltin concentrations following regulations, but also indicate that it may take a considerable time for these compounds to become undetectable, necessitating continued monitoring. env.go.jp

China: China has established a comprehensive national environmental monitoring network that covers offshore areas. cnemc.cn An overview of organotin pollution in China highlighted serious contamination in coastal cities, emphasizing the need for long-term monitoring and the development of effective regulatory programs. nih.gov

Arctic:

Arctic Monitoring and Assessment Programme (AMAP): AMAP monitors and assesses pollution in the Arctic. arctic-council.org Its work has been fundamental in understanding the long-range transport of pollutants like persistent organic pollutants (POPs) into the Arctic region. nih.gov While the primary focus has been on other POPs, the infrastructure and framework of AMAP are suitable for monitoring organotins as well. nih.gov

Fate of Butyltin Species in Contaminated Aquatic Environments

The environmental fate of butyltin trichloride is intrinsically linked to its degradation into TBT, DBT, and MBT. These compounds undergo several processes in aquatic environments that determine their transport, persistence, and ultimate fate.

Degradation Pathways: The primary degradation pathway for TBT in the aquatic environment is sequential dealkylation, where butyl groups are progressively cleaved from the tin atom. This process transforms TBT into DBT, then MBT, and finally to inorganic tin. unep.org This degradation can be mediated by both biological and physicochemical processes.

Biodegradation: Microorganisms play a crucial role in the degradation of butyltin compounds. The half-life of TBT can vary significantly depending on environmental conditions. For instance, in river water, the half-life of TBT has been observed to be around 11 days, while DBT degrades more rapidly with a half-life of about 5 days. ospar.org In sediments, degradation is much slower, with half-lives ranging from several months to years, and is particularly slow in anaerobic conditions. buglife.org.uk

Photochemical Degradation (Photolysis): Sunlight, particularly UV radiation, can also contribute to the breakdown of the tin-carbon bond in organotin compounds. iwlearn.net Photolysis is considered a relatively rapid degradation process for TBT in water. iwlearn.net

Transport and Partitioning: Butyltin compounds, particularly TBT, are hydrophobic and have a strong affinity for particulate organic matter. europa.eu This leads to their rapid removal from the water column and accumulation in sediments. europa.eu Adsorption to sediments is a key removal process, but it is also a reversible reaction, meaning that sediments can act as a long-term source of these compounds back into the water column through desorption or resuspension of sediment particles. europa.eu The partitioning behavior of butyltin species is a critical factor in determining their bioavailability and transport in aquatic systems. buglife.org.uk

Toxicology and Environmental Health Research of Butyltin Trichloride

Mechanistic Studies of Organotin-Induced Toxicity

The toxicological profile of butyltin trichloride (B1173362) is intrinsically linked to the broader class of organotin compounds. Research into its mechanisms of toxicity often overlaps with studies of its more substituted counterparts, dibutyltin (B87310) (DBT) and tributyltin (TBT) compounds, which are known for their pronounced biological effects. The overarching toxic mechanisms involve a complex interplay of immunotoxic, cellular, and endocrine-disrupting effects.

Immunotoxicological Mechanisms: Effects on Thymic Atrophy and Lymphocyte Populations

A hallmark of organotin toxicity is the induction of thymus atrophy. t3db.cacdc.gov However, studies have shown that this effect is primarily associated with di- and tri-substituted organotins. In a comparative study, a single oral dose of di-n-butyltin dichloride (DBTC) or tri-n-butyltin chloride (TBTC) induced a dose-dependent reduction in thymus weight in rats, whereas mono-n-butyltin trichloride (MBTC) did not cause thymus atrophy at the tested doses. nih.govnih.gov The atrophy induced by DBTC and TBTC is characterized by a selective reduction in the population of rapidly proliferating lymphoblasts, which subsequently leads to a decline in the pool of small lymphocytes. nih.gov This results in the depletion of cortical lymphocytes and a reduction in the width of the thymic cortex. nih.gov

The immunotoxic effects of organotins are characterized by the suppression of immature thymocyte proliferation and apoptosis of mature thymocytes. t3db.catoxno.com.au This suppression of T-cell-mediated immune responses is a key feature of organotin-induced immunotoxicity. t3db.ca While direct evidence for butyltin trichloride causing thymic atrophy is limited, repeated oral exposure in rats was associated with a significant increase in the total numbers of white blood cells and lymphocytes without corresponding histopathological changes in the thymus. industrialchemicals.gov.au Other butyltin compounds have been shown to suppress the cytotoxic activity of human natural killer (NK) cells, which are crucial for the immune response against tumors and virally-infected cells.

Cellular and Molecular Responses: DNA/Protein Synthesis Inhibition, Apoptosis Induction, and Calcium Dysregulation

Organotin compounds are known to exert their toxic effects by interfering with fundamental cellular processes. A key mechanism is the suppression of DNA and protein synthesis. t3db.catoxno.com.au Studies on isolated rat thymocytes have demonstrated that organotins can markedly reduce the incorporation of precursors for DNA, RNA, and protein synthesis. nih.govlodz.plnih.gov

This inhibition of macromolecular synthesis is closely linked to the induction of apoptosis, or programmed cell death. t3db.catoxno.com.au The apoptotic process initiated by organotins is multifaceted. It involves the induction of genes related to apoptosis, such as nur77, and a significant disruption of intracellular calcium ([Ca2+]) levels. t3db.catoxno.com.au An increase in intracellular Ca2+ is a critical early event in the apoptotic pathway triggered by organotins. researchgate.net This dysregulation of calcium homeostasis is a central component of their mechanism of toxicity. t3db.catoxno.com.auirb.hr

Role of Oxidative Stress and Reactive Oxygen Species Production

The disruption of calcium levels by organotins leads to the uncontrolled production of reactive oxygen species (ROS), inducing a state of oxidative stress. t3db.catoxno.com.aucore.ac.uk Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. nih.gov This overproduction of ROS can cause widespread cellular damage to lipids, proteins, and DNA, ultimately leading to cell death. core.ac.uk

Impacts on Mitochondrial Function and Caspase Activation Pathways

Mitochondria are primary targets of organotin toxicity. The organotin-induced rise in intracellular calcium and production of ROS directly impact mitochondrial integrity. researchgate.netirb.hr This leads to the release of cytochrome c from the mitochondrial membrane into the cytosol, a critical step in the intrinsic pathway of apoptosis. t3db.catoxno.com.auresearchgate.net

The release of cytochrome c initiates a cascade of events involving the activation of caspases, a family of protease enzymes that execute the final stages of apoptosis. researchgate.netscbt.com Specifically, caspase-3 has been identified as a key player in organotin-induced apoptosis. irb.hr The entire apoptotic pathway, from the initial increase in intracellular calcium to mitochondrial disruption, ROS generation, cytochrome c release, and subsequent caspase activation, culminates in DNA fragmentation and cell death. researchgate.net The toxicity of tributyltin has been shown to involve mitochondrial failure, which, depending on cellular ATP levels, can lead to either apoptosis or necrosis. scbt.com

Endocrine Disrupting Potential and Associated Biological Effects

Butyltin trichloride and other organotins are recognized as endocrine-disrupting chemicals (EDCs). t3db.catoxno.com.aucymitquimica.comtcichemicals.com They can interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, neurological, and immune effects. Tributyltin (TBT) has been classified as having "Evidence for endocrine disruption in living organisms". cymitquimica.com

Organotins are believed to contribute to obesity by inappropriately activating nuclear receptors like the peroxisome proliferator-activated receptor gamma (PPARγ) and the retinoid X receptor (RXR), which are key regulators of adipocyte differentiation. t3db.catoxno.com.au The activation of these receptors can lead to an increase in the formation of fat cells. While some safety data sheets indicate that butyltin trichloride is not considered to have endocrine-disrupting properties under specific regulations, its potential as an EDC remains a point of concern within the broader class of organotins. fishersci.fithermofisher.comnih.gov

Genotoxicity and Mutagenicity Assessments

The genotoxicity and mutagenicity of butyltin trichloride have been evaluated in various assays with mixed results. Some studies have indicated a genotoxic potential. For instance, butyltin trichloride showed high SOS-inducing potency in the SOS chromotest with Escherichia coli PQ37, suggesting it can induce a DNA damage response in bacteria. arkema.com In a modified Salmonella assay (Ames test), butyltin trichloride was reported to be mutagenic in the TA100 strain. cdnisotopes.com

Conversely, other assessments have concluded that butyltin trichloride is not expected to be genotoxic. A safety summary reported that based on available test data, it is not expected to cause genetic effects. Another report indicated negative results for genotoxicity in an in vitro Ames test with S. typhimurium and an in vivo mouse micronucleus test. The variability in these findings highlights the complexity of assessing the genotoxic risk of organotin compounds.

Interactive Data Table: Genotoxicity of Butyltin Trichloride

| Test System | Assay | Result | Citation |

|---|---|---|---|

| Escherichia coli PQ37 | SOS Chromotest | High SOS-inducing potency | arkema.com |

| Salmonella typhimurium TA100 | Ames Test (modified) | Mutagenic | cdnisotopes.com |

| Salmonella typhimurium | Ames Test (in vitro) | Negative | |

| Mouse | Micronucleus Test (in vivo) | Negative |

Exposure Assessment and Human Health Research

Assessing human exposure to butyltin trichloride requires sensitive analytical methods capable of detecting the compound and its metabolites in biological samples.

The determination of butyltin compounds in biological matrices such as tissues and urine typically involves a multi-step analytical process. This process generally includes extraction, derivatization, separation, and detection. nih.gov

Extraction: Organotin compounds are first extracted from the biological sample using organic solvents. nih.gov For tissue samples, a solvent mixture of hexane, acetic acid, and tropolone (B20159) may be used, followed by sonication and acidification. epa.gov

Derivatization: Because of the ionic nature of alkyltin halides, a derivatization step is often necessary to convert them into more volatile forms suitable for gas chromatography. nih.govcdc.gov Common derivatization agents include Grignard reagents (e.g., alkyl-magnesium halides), sodium tetraethylborate, or sodium borohydride (B1222165). nih.govcdc.gov

Separation and Detection: The derivatized butyltin compounds are then typically separated using gas chromatography (GC). nih.gov Various detectors can be used for quantification, including a flame photometric detector (FPD), mass spectrometry (MS), or inductively coupled plasma mass spectrometry (ICP-MS). nih.govepa.govcdc.gov High-performance liquid chromatography (HPLC) can also be used for the analysis of organotin compounds. nih.gov Micro-liquid chromatography coupled with electrospray ion trap mass spectrometry (µLC-ES-ITMS) is a method that can detect organotin compounds as cations without the need for derivatization. epa.gov

Matrix effects can be a significant challenge in the analysis of butyltin compounds in complex biological samples, potentially leading to inaccuracies in quantification. scielo.br Therefore, the use of matrix-matched calibration curves is often recommended to ensure analytical accuracy. scielo.br

Table 3: Analytical Methods for Butyltin Trichloride Detection

| Analytical Step | Techniques and Reagents |

|---|---|

| Extraction | Solvent extraction (e.g., hexane:acetic acid:tropolone). epa.gov |

| Derivatization | Grignard reagents, sodium tetraethylborate, sodium borohydride. nih.govcdc.gov |

| Separation | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Micro-Liquid Chromatography (µLC). nih.govepa.gov |

| Detection | Flame Photometric Detector (FPD), Mass Spectrometry (MS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Electrospray Ion Trap Mass Spectrometry (ES-ITMS). nih.govepa.govcdc.gov |

Occurrence and Distribution in Human Tissues and Fluids

Human exposure to organotin compounds, including butyltin trichloride and its derivatives, can be assessed through biomonitoring of various tissues and fluids. While data specifically isolating butyltin trichloride is often grouped with other organotins, research indicates that these compounds can be detected in the human body.

Urine is a common matrix for monitoring exposure to tin compounds. nih.gov Studies have shown that inorganic tin is detectable in the urine of a vast majority of the U.S. population, with detection in 87.05% of adults and 91.29% of children. nih.gov However, the correlation between dietary intake and urinary levels can be complex. nih.gov For organotin compounds, human biomonitoring data is more limited. cdc.gov A pilot study conducted as part of the French human biomonitoring program found that organotin compounds were nearly undetectable in the urine samples of pregnant mothers. europa.eu

Butyltin compounds, primarily as metabolites of tributyltin (TBT) and dibutyltin (DBT), have been the focus of various studies. Since butyltin trichloride is a monobutyltin (B1198712) compound, data on this specific class is relevant. Research has linked organotin compound exposure to potential adverse developmental outcomes. nih.gov

The primary route of excretion for inorganic tin after oral exposure is through feces and urine. nih.gov While comprehensive data on the specific distribution of butyltin trichloride in a wide range of human tissues is not extensively detailed in readily available literature, the presence of its parent compounds and metabolites in urine underscores its potential for systemic absorption.

Indirect Exposure Pathways through Environmental Contamination

Human exposure to butyltin trichloride through indirect environmental pathways is generally considered to be low for the parent compound itself, primarily due to its rapid hydrolysis in water into other butyltin species. arkema.com However, exposure to the broader category of butyltin compounds occurs through the ingestion of contaminated food and water, and contact with consumer products.

The diet, particularly seafood, is recognized as a primary route for human exposure to organotin compounds. nih.govnih.gov Butyltins, often originating from the historical use of tributyltin (TBT) in anti-fouling paints on ships, have contaminated aquatic environments. tandfonline.comcdc.gov These compounds can accumulate in aquatic organisms. For instance, monobutyltin has been detected in mussel tissue at levels ranging from 3.2 to 169 ng/g dry weight. nih.gov

Another significant pathway for indirect exposure is the use of organotin compounds as heat stabilizers in polyvinyl chloride (PVC) products. wikipedia.orgdcceew.gov.au Butyltin compounds can leach from PVC materials used in food packaging and pipes (B44673) for potable water. wikipedia.orgindustrialchemicals.gov.au A survey of Canadian wines found monobutyltin in 10.8% of samples, with concentrations ranging from 1.1 to 21.4 ng/ml, likely due to the use of non-food grade PVC liners in transport tanks. nih.gov The migration of these stabilizers from PVC is a potential source of chronic, low-level exposure. industrialchemicals.gov.au

Organotin compounds can also be released into the environment through agricultural applications and the disposal of waste containing these chemicals in landfills. cdc.gov While the use of some organotins like TBT has been restricted due to environmental concerns, their persistence means that historical contamination remains a source of ongoing exposure. nih.govtandfonline.com

Occupational Exposure Assessment and Risk Mitigation Strategies

Occupational exposure represents the most direct risk for contact with butyltin trichloride. tandfonline.comdcceew.gov.au Exposure in industrial settings can occur via inhalation of vapors and dermal contact during production or use, such as its application in glass coating. arkema.comnih.gov

To protect workers, various jurisdictions have established occupational exposure limits (OELs) for organic tin compounds. These limits are typically expressed as a time-weighted average (TWA) concentration for an 8 or 10-hour workday and may include a short-term exposure limit (STEL).

Table 1: Occupational Exposure Limits for Organic Tin Compounds (as Sn)

| Jurisdiction/Authority | TWA | STEL | Skin Notation |

|---|---|---|---|

| ACGIH (USA) | 0.1 mg/m³ | 0.2 mg/m³ | Yes |

| OSHA (USA) | 0.1 mg/m³ | - | - |

| NIOSH (USA) | 0.1 mg/m³ | - | - |

| Safe Work Australia | 0.1 mg/m³ | 0.2 mg/m³ | Yes |

| UK EH40/2005 | 0.1 mg/m³ | 0.2 mg/m³ | Yes |

| Germany (TRGS 900) | 0.05 mg/m³ (inhalable fraction) | - | - |

| New Zealand | 0.05 mg/m³ | - | Yes |

This table is illustrative and based on available data for organic tin compounds, measured as tin (Sn). Specific regulations should always be consulted for compliance. scbt.comredox.comcdc.govtcichemicals.com

Risk mitigation in workplaces handling butyltin trichloride involves a multi-faceted approach known as the hierarchy of controls:

Engineering Controls : The primary strategy is to minimize exposure at the source. This includes using closed systems for manufacturing and transfer processes, which significantly reduces the potential for release. arkema.com Adequate local exhaust ventilation is crucial to capture emissions at the source and prevent them from entering the general work area. redox.comfishersci.com

Administrative Controls : Safe work practices are essential. These include prohibiting eating, drinking, and smoking in areas where butyltin trichloride is handled. scbt.comcdc.gov Employers should provide training on the hazards of the chemical and the procedures for safe handling. roadmaptozero.com

Personal Protective Equipment (PPE) : When engineering and administrative controls cannot eliminate exposure, PPE is required. This includes:

Eye/Face Protection : Chemical safety goggles or a face shield to protect against splashes and corrosive effects. fishersci.comfishersci.fi

Skin Protection : Chemical-resistant gloves and protective clothing are necessary to prevent skin contact, as butyltin trichloride can cause severe skin burns. redox.comfishersci.fi

Respiratory Protection : If airborne concentrations exceed OELs or if there is a risk of inhalation, appropriate respirators (e.g., NIOSH/MSHA-approved) must be used. cdc.govfishersci.fi